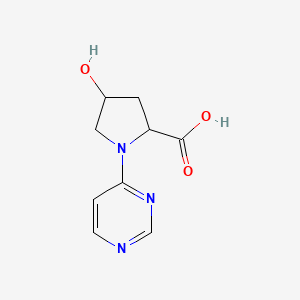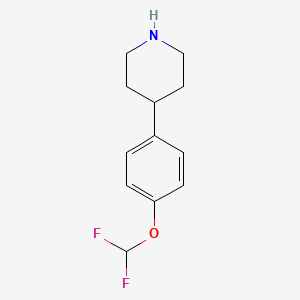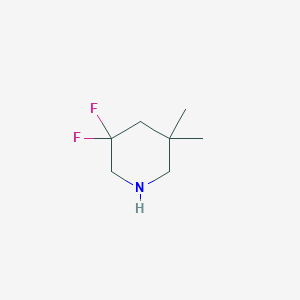
4-Chloro-1-methyl-1h-imidazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-methyl-1h-imidazole-5-carboxylic acid is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by a chlorine atom at the 4th position, a methyl group at the 1st position, and a carboxylic acid group at the 5th position. It is a colorless crystalline solid, soluble in water and organic solvents, and is commonly used as an intermediate in chemical synthesis and as a catalyst in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-methyl-1h-imidazole-5-carboxylic acid typically involves the chlorination and carboxylation of imidazole derivatives. One common method is the reaction of 4-chloroimidazole with methyl iodide under basic conditions to introduce the methyl group at the 1st position. This is followed by carboxylation using carbon dioxide in the presence of a strong base to form the carboxylic acid group at the 5th position .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is typically purified through crystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1-methyl-1h-imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-Chloro-1-methyl-1h-imidazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a catalyst in organic reactions.
Biology: Studied for its potential biological activity and as a building block for bioactive compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with antimicrobial or anticancer properties.
Industry: Employed as an additive in coatings, rubber, and resins to enhance their properties .
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-methyl-1h-imidazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chlorine and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways involved vary depending on the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
1-Methylimidazole-4-carboxylic acid: Lacks the chlorine atom at the 4th position.
4-Chloroimidazole-5-carboxylic acid: Lacks the methyl group at the 1st position.
4-Chloro-1-methylimidazole: Lacks the carboxylic acid group at the 5th position .
Uniqueness
4-Chloro-1-methyl-1h-imidazole-5-carboxylic acid is unique due to the presence of all three functional groups (chlorine, methyl, and carboxylic acid) on the imidazole ring. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C5H5ClN2O2 |
|---|---|
Peso molecular |
160.56 g/mol |
Nombre IUPAC |
5-chloro-3-methylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C5H5ClN2O2/c1-8-2-7-4(6)3(8)5(9)10/h2H,1H3,(H,9,10) |
Clave InChI |
VLDIILVESKLJFS-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC(=C1C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![3-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)acrylaldehyde](/img/structure/B13536490.png)
